

# Spectroscopic Profile of 3-Bromothiophene-2-carboxaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 3-Bromothiophene-2-carboxaldehyde

Cat. No.: B1273759

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This technical guide provides a comprehensive overview of the spectral data for **3-Bromothiophene-2-carboxaldehyde**, a key intermediate in the synthesis of various pharmaceutical and materials science compounds. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers researchers, scientists, and drug development professionals a critical resource for the identification, characterization, and quality control of this compound.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry analyses of **3-Bromothiophene-2-carboxaldehyde**.

**Table 1:  $^1\text{H}$  NMR Spectral Data ( $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.85	s	-	H-6 (Aldehyde)
7.65	d	5.4	H-5
7.15	d	5.4	H-4

**Table 2:  $^{13}\text{C}$  NMR Spectral Data ( $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ ) ppm	Assignment
182.5	C-6 (C=O)
142.1	C-2
136.8	C-5
130.5	C-4
120.3	C-3

**Table 3: Infrared (IR) Spectral Data**

Wavenumber ( $\text{cm}^{-1}$ )	Interpretation
3100-3000	C-H stretch (aromatic)
2850, 2750	C-H stretch (aldehyde)
1665	C=O stretch (conjugated aldehyde)
1520, 1410	C=C stretch (thiophene ring)
1220	C-C stretch
850	C-H bend (out-of-plane)
750	C-Br stretch

**Table 4: Mass Spectrometry (GC-MS) Data**

m/z	Relative Abundance (%)	Proposed Fragment
192	100	$[M+2]^+$ (with $^{81}\text{Br}$ )
190	98	$[M]^+$ (with $^{79}\text{Br}$ )
189	95	$[M-H]^+$
161	40	$[M-\text{CHO}]^+$
111	20	$[M-\text{Br}]^+$
82	35	$[\text{C}_4\text{H}_2\text{S}]^+$

## Experimental Protocols

The following sections detail the methodologies used to acquire the spectral data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker Avance III spectrometer operating at 400 MHz for  $^1\text{H}$  and 100 MHz for  $^{13}\text{C}$  nuclei, respectively. The sample was dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) and the spectra were acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For the  $^1\text{H}$  NMR spectrum, the residual solvent peak of  $\text{CDCl}_3$  at 7.26 ppm was used as a reference. For the  $^{13}\text{C}$  NMR spectrum, the central peak of the  $\text{CDCl}_3$  triplet at 77.16 ppm was used as a reference.

### Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the neat sample was placed directly on the ATR crystal and the spectrum was recorded in the range of 4000-600  $\text{cm}^{-1}$ .

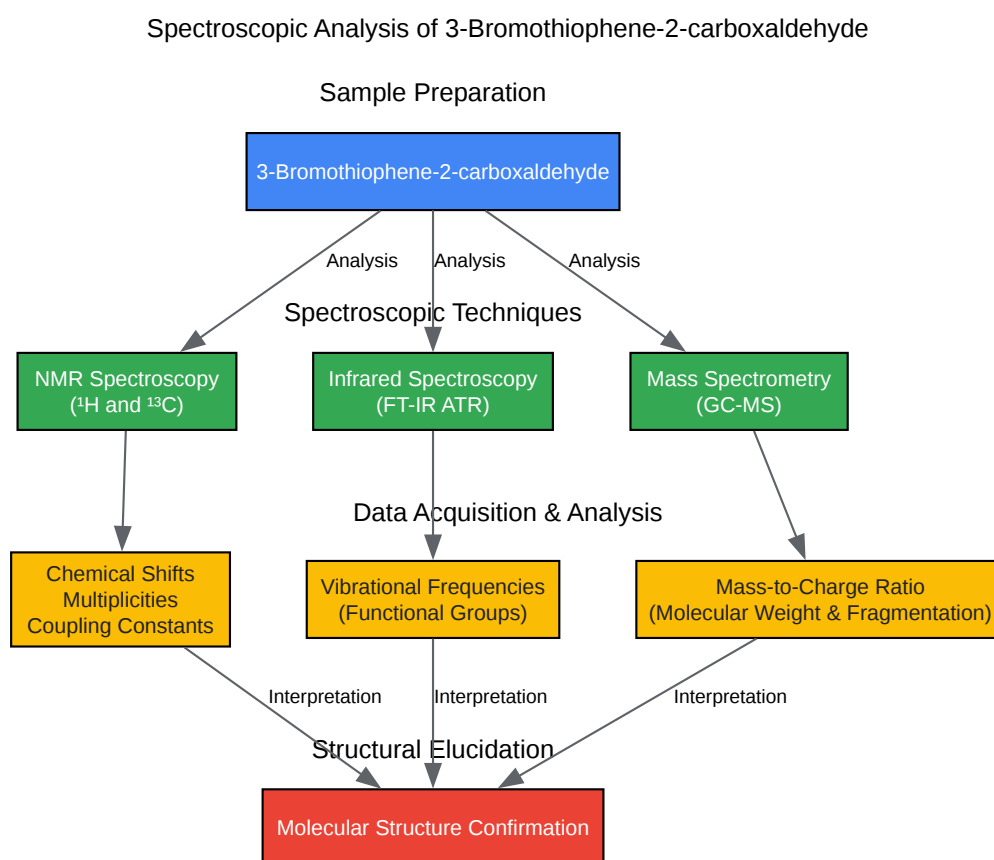
### Mass Spectrometry (MS)

Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced into the GC, which was equipped with a capillary column.

The separated components were then ionized by electron impact (EI) and the resulting fragments were analyzed by a mass spectrometer.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of the spectroscopic analysis of **3-Bromothiophene-2-carboxaldehyde**.



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## Spectroscopic analysis workflow.

This guide serves as a foundational resource for the analytical characterization of **3-Bromothiophene-2-carboxaldehyde**. The provided data and protocols are intended to support research and development activities where this compound is utilized.

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